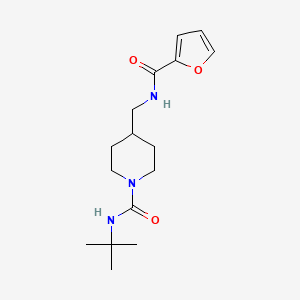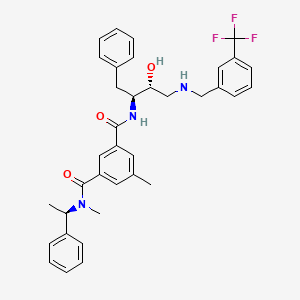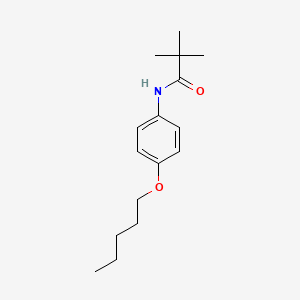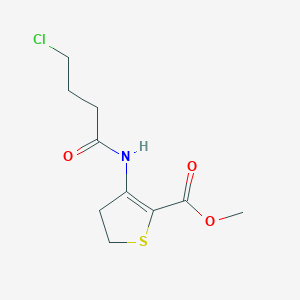
N'-(2-クロロアセチル)-3,4,5-トリメトキシベンゾヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” is a complex organic compound. It contains a chloroacetyl group, which is a chlorinated acyl chloride . This compound is bifunctional, making it a useful building block in chemical synthesis . The compound also contains a benzohydrazide group, which is often used in the synthesis of heterocyclic compounds .
Synthesis Analysis
The synthesis of “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” could involve the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate . Another synthesis method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis
The molecular structure of “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” would be complex due to the presence of multiple functional groups. The chloroacetyl group has a molecular formula of C2H2Cl2O and a molecular weight of 112.943 . The benzohydrazide group would add additional complexity to the molecular structure.Chemical Reactions Analysis
The chloroacetyl group in “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” can easily form esters and amides . The benzohydrazide group can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . This makes the compound versatile in chemical reactions, especially in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide” would be influenced by its functional groups. Chloroacetyl chloride, for example, is a colorless to yellow liquid with a density of 1.42 g/mL, a melting point of -22 °C, and a boiling point of 106 °C . It reacts with water and generates hydrochloric acid .作用機序
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer agents .
Mode of Action
Compounds with an n-terminal 2-chloroacetyl group have been studied for their ability to undergo thioether macrocyclization . This process involves the formation of a macrocycle with cysteine residues, leading to the creation of overlapping-bicyclic peptides or dumbbell-type bicyclic peptides .
Biochemical Pathways
Compounds that inhibit wrn helicase can potentially affect dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) .
Result of Action
Compounds that inhibit wrn helicase can potentially disrupt dna repair and replication processes, leading to genomic instability and cell death .
実験室実験の利点と制限
One of the advantages of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide is its low toxicity profile, which makes it a promising candidate for further development as an anticancer agent. However, one of the limitations of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical studies on N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide, which makes it difficult to assess its potential therapeutic applications in humans.
将来の方向性
There are several future directions for the development of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide as an anticancer agent. One direction is to improve the solubility of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide to increase its efficacy in vivo. Another direction is to conduct more preclinical studies to further evaluate the anticancer properties of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide. Clinical studies are also needed to assess the safety and efficacy of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide in humans. In addition, the potential use of N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide in combination with other anticancer agents should be explored to enhance its therapeutic efficacy.
合成法
N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide can be synthesized in a multi-step process starting from 3,4,5-trimethoxybenzoic acid. The synthesis involves the conversion of the carboxylic acid group to an acid chloride, followed by the reaction with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with chloroacetyl chloride to form N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide.
科学的研究の応用
- CTMBHは有望な抗がん活性を示しています。研究者らは、がん細胞株に対するその効果を調査し、細胞毒性とアポトーシス誘導を明らかにしました。 この化合物は、腫瘍の増殖と転移を阻害する能力があるため、がん治療におけるさらなる研究の対象として魅力的です .
- CTMBHは、細菌、真菌、およびウイルスに対して抗菌活性を示します。その作用機序は、細胞膜を破壊し、必須酵素を阻害することによります。 その結果、新規抗菌剤または医療機器用のコーティングの開発に役立つ可能性があります .
- 化学者は、CTMBHを有機合成において汎用性の高いビルディングブロックとして使用します。その独特の構造により、さまざまな位置で官能基化が可能になり、多様な誘導体を生成することができます。 これらの誘導体は、創薬またはその他の生物活性化合物の中間体として役立ちます .
- CTMBHは、ヒドラジド基とメトキシ基のために、キレート化特性を有します。 金属イオンと安定な錯体を形成できるため、金属抽出、環境修復、分析化学に役立ちます .
- 研究者は、金属ナノ粒子(金、銀、パラジウムなど)の合成のためのリガンドとして、CTMBHを研究してきました。 これらのナノ粒子は、触媒、センサー、薬物送達システムに応用されています .
- CTMBH誘導体は、非侵襲的ながん治療であるPDTについて研究されてきました。PDTでは、光が光増感剤を活性化し、局所的な細胞損傷につながります。 CTMBHベースの光増感剤は、標的がん治療の可能性を示しています .
抗がん活性
抗菌特性
有機合成
金属イオンキレーション
ナノ粒子合成
光線力学療法(PDT)
Safety and Hazards
特性
IUPAC Name |
N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)15-14-10(16)6-13/h4-5H,6H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAXQUPPFMKJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Methoxycarbonyl)oxy]nicotinic acid](/img/structure/B2388352.png)

![2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid](/img/structure/B2388354.png)
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2388355.png)
![Ethyl {[6-(2-furoylamino)-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2388356.png)


![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one](/img/structure/B2388362.png)
![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)


![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)
![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)